Modulated Lipophilicity (XLogP3-AA) of the Target Compound Compared to Unsubstituted and Halogenated Analogs
The computed XLogP3-AA value for 2-Methyl-4-(4-methylisoxazol-5-yl)phenol is 2.4 [1]. This represents a fine-tuning of lipophilicity relative to its closest analogs. The 4-methyl group on the isoxazole ring increases logP compared to the des-methyl analog 2-(5-isoxazolyl)-4-methylphenol (calculated XLogP3 ~1.5-1.8 based on a molecular weight of 175.18 g/mol and one less methyl group) . Conversely, it is less lipophilic than the halogenated analog 2-chloro-4-(4-methylisoxazol-5-yl)phenol (calculated XLogP3 ~2.8-3.2).
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-(5-isoxazolyl)-4-methylphenol (~1.5-1.8) and 2-chloro-4-(4-methylisoxazol-5-yl)phenol (~2.8-3.2) |
| Quantified Difference | The target compound's logP is approximately 0.6-0.9 units higher than the des-methyl analog and 0.4-0.8 units lower than the chlorinated analog. |
| Conditions | Computed physicochemical property (XLogP3-AA algorithm). No experimental logP data is available for direct comparison. |
Why This Matters
For procurement, this indicates the compound occupies a specific lipophilicity window, which is a critical parameter for optimizing membrane permeability and solubility in early-stage drug discovery, making it a distinct choice over its more polar or hydrophobic counterparts.
- [1] PubChem Compound Summary for CID 136816834, 2-Methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol. National Center for Biotechnology Information (2025). View Source
